3-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid -

3-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid

Catalog Number: EVT-4303134
CAS Number:
Molecular Formula: C19H12ClF3N2O2S
Molecular Weight: 424.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While specific synthesis details for 3-({[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid are not explicitly described in the provided literature, a related compound, 3-[[[5-cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]phenylacetic acid (TES-1025), shares a similar scaffold and has a well-documented synthesis process . This synthesis likely involves a multistep process incorporating reactions like nucleophilic substitution and coupling reactions to assemble the target molecule.

Mechanism of Action

3-({[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid has been identified as a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) . ACMSD plays a crucial role in the kynurenine pathway, which is responsible for the metabolism of tryptophan. Inhibition of ACMSD leads to an increase in the levels of quinolinic acid, a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This modulation of NAD+ biosynthesis makes 3-({[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid a promising target for research in areas related to NAD+ homeostasis.

Applications

The primary application of 3-({[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid in scientific research lies in its ability to modulate NAD+ biosynthesis through ACMSD inhibition. This opens avenues for investigating its potential in treating disorders associated with NAD+ deficiency or imbalances. Research suggests that boosting NAD+ levels holds therapeutic promise for conditions like cancer, metabolic disorders, and age-related diseases .

(E)-3-[[[[6-(2-Carboxyethenyl)-5-[[8-(4- methoxyphenyl)octyl]oxy]-2-pyridinyl]methyl]thio]methyl]benzoic acid (SB 201993)

Compound Description: (E)-3-[[[[6-(2-Carboxyethenyl)-5-[[8-(4- methoxyphenyl)octyl]oxy]-2-pyridinyl]methyl]thio]methyl]benzoic acid, also known as SB 201993, is a potent leukotriene B4 (LTB4) receptor antagonist. [] It emerged from research on trisubstituted pyridines displaying LTB4 receptor antagonist activity. [] SB 201993 competitively inhibits [3H]LTB4 binding to human polymorphonuclear leukocytes' LTB4 receptors (Ki = 7.1 nM). [] It also effectively blocks LTB4-induced calcium mobilization and degranulation in these cells (IC50 values: 131 and 271 nM, respectively). [] Additionally, SB 201993 exhibits oral LTB4 antagonist activity and topical anti-inflammatory activity in mice. []

4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

Compound Description: 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid is characterized in a study focusing on its crystal structure. []

2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester

Compound Description: 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester is synthesized through the reaction of (4-methoxy-6-methylthio-2-pyrimidinyl)amine with 2-methoxylcarbonylbenzene-sulfonylisocya-nate. [] The compound's crystal structure reveals hydrogen bonds, N(1)-H…N(3) and N(2)-H…O(4). [] Its molecular structure comprises three conjugated systems: the phenyl plane, the pyrimidin-2-yl-urea bridge plane, and the ester plane. []

benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Compound Description: This compound belongs to the 1,4-dihydropyridine class and was synthesized by reacting cyanothioacetamide with carbonyl compounds and active methylene compounds like Meldrum’s acid, ethyl cyanoacetate, or β-keto esters. [] This was followed by S-alkylation of the intermediate pyridine-2-thiolates. [] In vivo studies on a rat model of tetrachloromethane-induced acute liver damage revealed its promising hepatoprotective effect. [] Further preclinical research is recommended for this compound. []

4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel type II α7 positive allosteric modulator (PAM). [] It demonstrated a unique pharmacological profile by potentiating acetylcholine (ACh)-evoked currents in oocytes expressing α7 neuronal acetylcholine receptors (nAChRs), with an EC50 value of ~1 μM. [] Notably, A-867744 did not exhibit the distinct secondary component observed in another type II α7 PAM, 4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonic acid amide (TQS). [] A-867744 also enhanced ACh concentration responses by increasing potency, Hill slope, and maximal efficacy. []

4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-[4-14C]quinolin-2(1H)-one (XEN-D0401)

Compound Description: XEN-D0401 is a novel BK channel activator. []

3-[[[5-cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]phenylacetic acid (TES-1025)

2-(4-((2-(3-Chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl)methyl)phenyl)acetic acid (BPN14770)

Compound Description: BPN14770 is an allosteric inhibitor of phosphodiesterase-4D (PDE4D). [] Studies on humanized PDE4D (hPDE4D) mice demonstrated that BPN14770 significantly ameliorates memory acquisition and retrieval deficits induced by bilateral microinjection of oligomeric amyloid beta (Aβ1–42) into the hippocampus in Morris water maze and Y-maze tests. [] BPN14770 also prevented Aβ-induced decreases in the number of dendrites, dendritic length, spine density of hippocampal pyramid neurons, and levels of several synaptic proteins. [] These neuroprotective effects of BPN14770 against Aβ-induced memory deficits and synaptic damage involve the cAMP-mediated cell signaling cascade. []

Compound Description: BAY 60-2770 is a soluble guanylyl cyclase (sGC) activator. [] Studies on obese mice demonstrated that BAY 60-2770-induced urethral smooth muscle (USM) relaxations were 43% greater in obese mice compared to lean mice, accompanied by increased cGMP levels. [] Long-term oral administration of BAY 60-2770 effectively prevented the impairment of USM relaxations in obese mice. [] Moreover, BAY 60-2770 restored the enhanced reactive oxygen species (ROS) production and reduced protein expression of the β1 sGC subunit observed in USM from obese mice. []

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

Compound Description: (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine is a potent Na+/H+ exchanger (NHE) inhibitor, particularly targeting the NHE-1 subtype. [] This compound exhibits cardioprotective properties, evidenced by its ability to preserve cellular integrity and functional performance during cardiac ischemia and reperfusion. [] It is effective when administered before and after an experimentally induced ischemia. []

Relevance: The (2-methyl-5-(methylsulfonyl)benzoyl)guanidine series exemplifies the importance of the substitution ortho to the acylguanidine for NHE inhibition potency. [] This structural insight is relevant to understanding the structure-activity relationships of 3-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid, which also features substitutions around the central aromatic ring.

4-{[2-[(2-cyanobenzyl)thio]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoic acid (SPL-334)

Compound Description: SPL-334 is a pharmacological inhibitor of S-nitrosoglutathione reductase. [] In vivo studies using a mouse model of bleomycin-induced interstitial lung disease (ILD) revealed SPL-334's protective effects. [] Daily i.p. administration of SPL-334 did not show any signs of toxicity, as assessed by animal body weight, appearance, behavior, total and differential bronchoalveolar lavage (BAL) cell counts, or lung collagen accumulation. [] SPL-334 administered both preventatively and therapeutically attenuated the bleomycin-induced decline in body weight, changes in BAL cellularity, histological alterations, and collagen accumulation in the lungs. [] Furthermore, SPL-334 mitigated the bleomycin-induced elevation of profibrotic cytokines in the lungs and suppressed TGF-β–induced collagen upregulation in primary normal human lung fibroblast cultures. []

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

Compound Description: BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), currently under preclinical investigation for Alzheimer's disease treatment. [] It effectively inhibits human (IC50 = 55 nM) and murine (IC50 = 100 nM) PDE9 activity in vitro while showing moderate activity against other cyclic nucleotide-specific phosphodiesterases. [] In a specially designed PDE9 reporter cell line, BAY 73-6691 exhibited efficient cell penetration and inhibition of intracellular PDE9 activity, leading to increased intracellular cGMP levels in the presence of sGC activators. []

[4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid (GW0742)

Compound Description: GW0742 is a highly selective peroxisome proliferator-activated receptor-δ (PPAR-δ) agonist. [] Studies using male Zucker fatty rats, a model of obesity and dyslipidemia, showed that GW0742 administration reduced serum cardiac troponin-I levels and infarct size, improving left ventricular function. [] GW0742 also up-regulated cardiac fatty acid oxidation, increased cardiac fat use, and reduced serum free fatty acid levels. [] Furthermore, it attenuated ischemia/reperfusion (I/R)-induced cardiac inflammation, apoptosis, caspase-3 activity, and mitochondrial damage while enhancing the cardiac Akt signaling pathway. []

4-amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one

Compound Description: 4-amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one serves as a key starting material for synthesizing various fluorinated 1,2,4-triazin-4-ones. [] These derivatives have been investigated for their antibacterial, antifungal, and anti-biofilm activities. []

Properties

Product Name

3-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid

IUPAC Name

3-[[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoic acid

Molecular Formula

C19H12ClF3N2O2S

Molecular Weight

424.8 g/mol

InChI

InChI=1S/C19H12ClF3N2O2S/c20-14-6-4-12(5-7-14)15-9-16(19(21,22)23)25-18(24-15)28-10-11-2-1-3-13(8-11)17(26)27/h1-9H,10H2,(H,26,27)

InChI Key

WVQVDPOQZOIJJY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.